molecular formula C20H18F3N3O3 B2903543 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide CAS No. 2034251-14-2

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide

Cat. No.: B2903543
CAS No.: 2034251-14-2
M. Wt: 405.377
InChI Key: NETGMKTXNMTCAB-UHFFFAOYSA-N
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Description

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl-substituted pyridine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-methylbenzofuran share the benzofuran core but differ in their substituents.

    Pyrrolidine Derivatives: Compounds such as N-methylpyrrolidine and N-phenylpyrrolidine have similar pyrrolidine rings but lack the trifluoromethyl-pyridine moiety.

    Trifluoromethyl-Substituted Pyridines: Compounds like 2-(trifluoromethyl)pyridine and 3-(trifluoromethyl)pyridine share the trifluoromethyl-pyridine structure but differ in their additional functional groups.

Uniqueness

The uniqueness of 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide lies in its combination of these three distinct moieties, which confer unique chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

7-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-28-15-4-2-3-12-9-16(29-18(12)15)19(27)25-14-7-8-26(11-14)17-6-5-13(10-24-17)20(21,22)23/h2-6,9-10,14H,7-8,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETGMKTXNMTCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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